molecular formula C26H34O4S B1226128 3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid CAS No. 129047-98-9

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid

Cat. No.: B1226128
CAS No.: 129047-98-9
M. Wt: 442.6 g/mol
InChI Key: IEOUXQMKLRALNJ-DEOSSOPVSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SK&F-S-106203 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a propionic acid derivative with specific functional groups .

Chemical Reactions Analysis

SK&F-S-106203 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Scientific Research Applications

Mechanism of Action

SK&F-S-106203 exerts its effects by selectively binding to and inhibiting peptidoleukotriene receptors. This prevents leukotrienes from exerting their pro-inflammatory effects, thereby reducing inflammation and related symptoms. The compound’s molecular targets include leukotriene C4, leukotriene D4, and leukotriene E4 receptors .

Properties

CAS No.

129047-98-9

Molecular Formula

C26H34O4S

Molecular Weight

442.6 g/mol

IUPAC Name

(3S)-3-(2-carboxyethylsulfanyl)-3-[3-(8-phenyloctyl)phenyl]propanoic acid

InChI

InChI=1S/C26H34O4S/c27-25(28)17-18-31-24(20-26(29)30)23-16-10-15-22(19-23)14-7-4-2-1-3-6-11-21-12-8-5-9-13-21/h5,8-10,12-13,15-16,19,24H,1-4,6-7,11,14,17-18,20H2,(H,27,28)(H,29,30)/t24-/m0/s1

InChI Key

IEOUXQMKLRALNJ-DEOSSOPVSA-N

SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)[C@H](CC(=O)O)SCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O

Key on ui other cas no.

129047-98-9

Synonyms

3-(2-carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
SK and F 106203
SK and F S-106203
SK and F-S-106203
SK and F-S106203
SKF 106203
SKF S106203
SKF-106203

Origin of Product

United States

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